N-(4,4-Difluorobutan-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
N-(4,4-Difluorobutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,4-Difluorobutan-2-yl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Although not used clinically, it is employed in preclinical studies to explore its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4,4-Difluorobutan-2-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(4,4-Difluorobutan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
Thietanes: These compounds contain a thietane ring and are used in organic synthesis and material science.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H13F2NS |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-(4,4-difluorobutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C7H13F2NS/c1-5(2-7(8)9)10-6-3-11-4-6/h5-7,10H,2-4H2,1H3 |
InChI Key |
LDKZDTKSXGJZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)F)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.